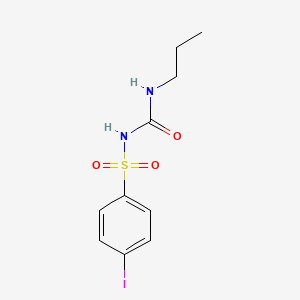
Iodopropamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodopropamide, also known as this compound, is a useful research compound. Its molecular formula is C10H13IN2O3S and its molecular weight is 368.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Imaging Applications
Iodopropamide is predominantly utilized for its radiopaque properties, allowing for enhanced visibility of internal organs during imaging procedures. It is especially effective in:
- Intravenous Urography (IVU) : Used to visualize the urinary tract.
- Angiography : Employed to visualize blood vessels and identify vascular diseases.
- Cholecystography : Aids in the examination of the gallbladder.
Table 1: Key Applications of this compound
| Application | Purpose | Imaging Technique |
|---|---|---|
| Intravenous Urography | Visualization of urinary tract abnormalities | CT Scan |
| Angiography | Assessment of vascular diseases | X-ray, CT Angiography |
| Cholecystography | Evaluation of gallbladder function and anatomy | X-ray, CT |
Pharmacological Insights
This compound has been investigated for its pharmacological effects beyond imaging. As an anticholinergic agent, it exhibits peripheral effects similar to atropine, which can be beneficial in managing gastrointestinal disorders.
Case Study: Efficacy in Gastrointestinal Disorders
A study conducted on patients with peptic ulcer disease demonstrated that this compound effectively reduced symptoms associated with smooth muscle spasms. The drug was administered alongside other treatments, showing a significant reduction in gastric acid secretion when combined with cimetidine, a histamine H2 receptor antagonist .
Environmental Applications
Recent studies have explored the environmental impact and detection methods for this compound in wastewater samples. Its presence in environmental matrices raises concerns about contamination and necessitates effective monitoring techniques.
Table 2: Detection Methods for this compound in Environmental Samples
| Method | Description | Sensitivity |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Utilizes liquid chromatography for precise quantification | High |
| Spectrophotometry | Measures absorbance at specific wavelengths | Moderate |
Analytical Techniques for Quantification
Various analytical methods have been developed to quantify this compound in pharmaceutical formulations and environmental samples. These include:
- High-Performance Liquid Chromatography (HPLC) : Offers high sensitivity and specificity.
- Spectrophotometric Methods : Simple and cost-effective, suitable for routine analysis.
Case Study: Validation of Spectrophotometric Methods
A recent validation study confirmed that a newly developed spectrophotometric method for this compound quantification demonstrated excellent accuracy (RSD < 1.5%) and recovery rates close to 100% across various sample types .
Safety and Side Effects
While this compound is generally safe when used appropriately, it can cause side effects such as tachycardia and confusion in rare cases . Monitoring patients during administration is crucial to mitigate potential adverse reactions.
Propriétés
Numéro CAS |
30961-44-5 |
|---|---|
Formule moléculaire |
C10H13IN2O3S |
Poids moléculaire |
368.19 g/mol |
Nom IUPAC |
1-(4-iodophenyl)sulfonyl-3-propylurea |
InChI |
InChI=1S/C10H13IN2O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14) |
Clé InChI |
QOHTWPYSDMTOPU-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)I |
SMILES canonique |
CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)I |
Key on ui other cas no. |
30961-44-5 |
Synonymes |
1-(p-iodobenzenesulfonyl)-3-(n-propyl)urea iodapropamide, 125I-labeled iodopropamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















